molecular formula C12H12BrNO2 B11822153 4-(2-bromo-1H-indol-3-yl)butanoicacid

4-(2-bromo-1H-indol-3-yl)butanoicacid

Cat. No.: B11822153
M. Wt: 282.13 g/mol
InChI Key: JKKAIXBDQDPTFV-UHFFFAOYSA-N
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Description

4-(2-bromo-1H-indol-3-yl)butanoic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs. This compound is characterized by the presence of a bromine atom at the 2-position of the indole ring and a butanoic acid side chain at the 3-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1H-indole-3-butanoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromo-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-bromo-1H-indol-3-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-bromo-1H-indol-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. The bromine atom may enhance the compound’s binding affinity and specificity for certain targets. The butanoic acid side chain can influence the compound’s solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-bromo-1H-indol-3-yl)butanoic acid is unique due to the combination of the bromine atom and the butanoic acid side chain, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-(2-bromo-1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H12BrNO2/c13-12-9(5-3-7-11(15)16)8-4-1-2-6-10(8)14-12/h1-2,4,6,14H,3,5,7H2,(H,15,16)

InChI Key

JKKAIXBDQDPTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Br)CCCC(=O)O

Origin of Product

United States

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